methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazine ring may yield dihydropyridazines .
Scientific Research Applications
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
- Methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
Uniqueness
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs .
Biological Activity
Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O4, with a molecular weight of approximately 363.78 g/mol. The compound features a furan ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against several bacterial strains.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound appears to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
- Modulation of Cell Signaling Pathways : It could affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Interaction with Receptors : There is potential for the compound to interact with various receptors, influencing cellular responses.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in specific cancer cell lines |
Anti-inflammatory | Inhibits TNF-alpha and IL-6 production |
Case Studies
-
Antimicrobial Study :
- A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating strong antimicrobial potential.
-
Cancer Cell Line Research :
- In vitro assays using breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound significantly reduced edema and levels of pro-inflammatory cytokines compared to the control group.
Properties
Molecular Formula |
C17H13ClN2O4 |
---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
methyl 5-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-17(22)15-8-6-13(24-15)10-20-16(21)9-7-14(19-20)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
HQFPPQMPWCVROA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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